molecular formula C11H13BrClN B2563490 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2490401-39-1

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

Cat. No.: B2563490
CAS No.: 2490401-39-1
M. Wt: 274.59
InChI Key: JQOMIMVPANSMCS-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2490401-39-1 . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .


Synthesis Analysis

This compound can be synthesized via metal-free homolytic aromatic alkylation of benzene . It can also be used to synthesize bisbicyclo[1.1.1]pentyldiazene .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H .


Chemical Reactions Analysis

This compound can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.59 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aminoalkylation of [1.1.1]Propellane : The first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported. This process involves the sequential addition of magnesium amides and alkyl electrophiles under mild conditions, enabling the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This method significantly streamlines the syntheses of several important bicyclo[1.1.1]pentan-1-amine building blocks, including "3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride" (Hughes et al., 2019).

  • Radical Multicomponent Carboamination : A novel method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives via radical multicomponent carboamination of [1.1.1]propellane has been developed. This technique features mild conditions, one-pot operation, and the ability to produce gram-scale quantities of multifunctionalized BCP derivatives, highlighting the synthetic versatility of BCPs (Kanazawa et al., 2017).

Bioisosteric Applications

Synthetic Utility and Advancements

  • Continuous Flow-Enabled Synthesis : The development of continuous flow-enabled synthesis for bench-stable bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in metallaphotoredox cross-couplings has been demonstrated. This advancement allows for the direct C(sp2)-C(sp3) cross-coupling of BCP fragments, showcasing the practical utility of BCPs in complex organic synthesis (VanHeyst et al., 2020).

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOMIMVPANSMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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